Arachidyl oleate

Description

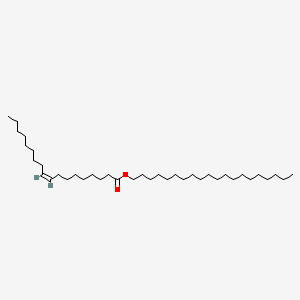

Structure

2D Structure

Properties

IUPAC Name |

icosyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJBUPVMFYBSHI-PYCFMQQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316562 | |

| Record name | Arachidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22393-88-0 | |

| Record name | Arachidyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22393-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88N4Q56WPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Arachidyl Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl oleate (eicosyl oleate) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science.[1] As an ester of a long-chain fatty alcohol (arachidyl alcohol) and a monounsaturated fatty acid (oleic acid), its molecular structure imparts unique physicochemical characteristics that are crucial for its application and functionality. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of quantitative data.

Chemical Identity

-

IUPAC Name: (9Z)-Octadec-9-enoic acid, eicosyl ester

-

Synonyms: Eicosyl oleate, this compound

-

CAS Number: 22393-88-0[2]

-

Molecular Formula: C38H74O2[2]

-

Molecular Weight: 562.99 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

This compound is generally described as a colorless to pale yellow liquid at room temperature.[1] Its long hydrocarbon chains contribute to its hydrophobic nature, making it insoluble in water but soluble in organic solvents like ethanol and chloroform. The presence of a double bond in the oleic acid moiety influences its melting point and fluidity compared to fully saturated wax esters of similar chain length.

Data Presentation

The following tables summarize the available quantitative data for the physicochemical properties of this compound. It is important to note that while some experimental data is available, many of the listed values are computed or predicted based on its chemical structure.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 563.0 g/mol | PubChem (Computed) |

| Physical State | Liquid at room temperature | CymitQuimica |

| Color | Colorless to pale yellow | CymitQuimica |

Table 2: Thermodynamic Properties

| Property | Value | Source |

| Boiling Point | 611.0 ± 34.0 °C | ChemicalBook (Predicted) |

| Melting Point | No experimental data found |

Table 3: Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Insoluble | CymitQuimica |

| Organic Solvent Solubility | Soluble in ethanol and chloroform | CymitQuimica |

| logP (Octanol-Water Partition Coefficient) | 17.5 | PubChem (Computed) |

Table 4: Optical and Other Properties

| Property | Value | Source |

| Refractive Index | No experimental data found | |

| Density | No experimental data found | |

| Viscosity | No experimental data found |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound and similar long-chain wax esters.

Determination of Melting Point (Capillary Method)

Principle: This method involves observing the temperature at which a small, packed sample in a capillary tube transitions from a solid to a liquid state upon controlled heating.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil)

-

Spatula

Procedure:

-

Ensure the this compound sample is solidified by cooling if it is liquid at room temperature.

-

Finely powder the solid sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Solubility

Principle: The solubility of this compound in various solvents is determined by observing the formation of a clear, homogenous solution at a specific concentration and temperature.

Apparatus:

-

Test tubes or vials with stoppers

-

Vortex mixer

-

Water bath (for temperature control)

-

Analytical balance

-

Pipettes

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL of ethanol) to the test tube.

-

Stopper the test tube and vortex for 2-3 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles or turbidity. A clear solution indicates solubility at that concentration.

-

If the substance does not dissolve at room temperature, the test tube can be gently warmed in a water bath to assess temperature effects on solubility.

-

Repeat the process with different solvents (e.g., water, chloroform, hexane) to determine the solubility profile.

Determination of Density

Principle: The density of liquid this compound can be determined by measuring the mass of a known volume of the substance using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath for temperature control

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m1).

-

Calibrate the pycnometer by filling it with distilled water of a known temperature and density, and record the mass (m2). The volume of the pycnometer can be calculated from this.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the pycnometer in a water bath to bring the sample to the desired temperature (e.g., 25 °C).

-

Adjust the volume to the calibration mark, clean any excess liquid from the outside, and record the mass (m3).

-

The density (ρ) of the this compound is calculated using the formula: ρ = (m3 - m1) / Volume of pycnometer

Determination of Refractive Index

Principle: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Calibration standard (e.g., distilled water)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to spread evenly and reach the desired temperature, which is maintained by the circulating water bath.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

Determination of Viscosity

Principle: The viscosity of liquid this compound can be measured using a viscometer, such as a rotational viscometer or a capillary viscometer (e.g., Ostwald viscometer).

Apparatus (Rotational Viscometer):

-

Rotational viscometer with appropriate spindle

-

Beaker or sample container

-

Water bath for temperature control

Procedure:

-

Place the this compound sample in a beaker and bring it to the desired temperature using a water bath.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Immerse the spindle into the sample up to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a lipid-like substance such as this compound.

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided detailed experimental protocols for their determination. While there is a need for more experimentally derived data to complement the existing computed values, the information and methods presented here offer a solid foundation for researchers, scientists, and drug development professionals working with this long-chain wax ester. The unique properties of this compound, stemming from its chemical structure, make it a valuable compound with diverse potential applications that warrant further investigation.

References

An In-depth Technical Guide to the Synthesis and Purification of Arachidyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Arachidyl oleate, a wax ester composed of arachidyl alcohol and oleic acid, holds significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. Its specific physicochemical properties, largely dictated by its long aliphatic chains, make it a valuable compound for applications requiring lubrication, emollience, and controlled release. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, quantitative data analysis, and visual workflows to aid in laboratory application.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: chemical esterification and enzymatic catalysis. Each method offers distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This equilibrium reaction can be driven towards the product side by using an excess of one reactant or by removing water as it is formed.

Reaction:

Oleic Acid + Arachidyl Alcohol ⇌ this compound + Water

Materials:

-

Oleic acid (>99% purity)

-

Arachidyl alcohol (icosan-1-ol, >98% purity)

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[1]

-

Anhydrous toluene (or another suitable non-polar solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve oleic acid (1 molar equivalent) and arachidyl alcohol (1.2 molar equivalents) in anhydrous toluene. The use of a slight excess of the alcohol helps to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., 0.05 molar equivalents of p-toluenesulfonic acid) to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser (and a Dean-Stark trap if available to remove water azeotropically). Heat the mixture to reflux (approximately 110-120°C for toluene) and maintain the reaction for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity products with fewer side reactions. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, are commonly employed for the esterification of fatty acids and alcohols. This method can often be performed in a solvent-free system, which is advantageous from an environmental and cost perspective.

Materials:

-

Oleic acid (>99% purity)

-

Arachidyl alcohol (>98% purity)

-

Immobilized lipase (e.g., Novozym 435)

-

Solvent (optional, e.g., n-hexane or solvent-free)

-

Molecular sieves (optional, for water removal)

-

Incubator shaker

-

Filtration apparatus

Procedure:

-

Reactant Setup: Combine oleic acid (1 molar equivalent) and arachidyl alcohol (1 to 1.5 molar equivalents) in a reaction vessel. For a solvent-free system, the reactants are used neat. If a solvent is used, dissolve the reactants in a minimal amount of an appropriate organic solvent like n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

-

Water Removal (Optional): To shift the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced.

-

Reaction: Place the reaction vessel in an incubator shaker at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 150-200 rpm) for 24-48 hours.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

-

Product Isolation: The filtered reaction mixture contains the crude this compound. If a solvent was used, it can be removed by rotary evaporation.

Purification of this compound

The crude product from either synthesis method will contain unreacted starting materials and potentially some byproducts. Therefore, purification is a critical step to achieve a high-purity final product. The most common methods for purifying wax esters like this compound are column chromatography and crystallization.

Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a non-polar stationary phase like silica gel is typically used with a non-polar mobile phase.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., hexane, ethyl acetate)

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent such as hexane. The less polar compounds will elute first. A gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane) can be used to elute the this compound. A common starting point for esters is a hexane:ethyl acetate gradient.

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using TLC.

-

Product Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

Low-Temperature Crystallization

Low-temperature crystallization is a cost-effective method for purifying lipids, particularly for removing saturated impurities from unsaturated esters. The principle relies on the differential solubility of the components at reduced temperatures.

Materials:

-

Crude this compound

-

Organic solvent (e.g., acetone, acetonitrile)

-

Crystallization vessel

-

Low-temperature bath or freezer

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., acetone) at a slightly elevated temperature to ensure complete dissolution.

-

Cooling: Slowly cool the solution to a low temperature (e.g., -20°C to -40°C) to induce crystallization of the more saturated components, leaving the this compound in the mother liquor. The optimal temperature and cooling rate should be determined empirically.

-

Filtration: Separate the crystallized impurities from the solution by cold vacuum filtration.

-

Solvent Removal: Recover the purified this compound from the filtrate by removing the solvent using a rotary evaporator.

Quantitative Data and Analysis

The yield and purity of this compound are critical parameters for evaluating the success of the synthesis and purification processes.

| Synthesis Method | Catalyst/Enzyme | Typical Reaction Conditions | Reported Yield/Conversion | Purity | Reference |

| Chemical Esterification | p-Toluenesulfonic acid | Reflux in toluene, 4-8 h | >90% | Variable, requires purification | |

| Chemical Esterification | NaHSO4 | 130°C, 8 h | 96.8% (for oleyl oleate) | Requires purification | |

| Enzymatic Esterification | Immobilized Candida sp. lipase | 40°C, 8 h, solvent-free | 98% (for cetyl oleate) | 96% after purification | |

| Enzymatic Esterification | Novozym 435 | 40-50°C, 5 min, organic solvent | >95% (for oleyl oleate) | >90% |

Purity Analysis:

The purity of the synthesized this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being one of the most powerful methods for the analysis of fatty acid esters.

Materials:

-

Purified this compound sample

-

Internal standard (optional, for quantification)

-

Derivatization agent (if necessary for the specific GC column and detector)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., hexane). If an internal standard is used for quantification, it should be added at this stage.

-

Injection: Inject an aliquot of the sample into the GC-MS.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature gradient program is typically used to achieve good separation.

-

Mass Spectrometry Detection: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Data Analysis: The purity of the this compound is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the key steps in the synthesis and purification of this compound.

Caption: Overview of the chemical and enzymatic synthesis routes for this compound.

Caption: Common purification methods for isolating high-purity this compound.

Caption: Logical workflow for the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Arachidyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Arachidyl oleate. Detailed experimental protocols and data interpretations are included to support researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound (IUPAC name: icosyl (9Z)-octadec-9-enoate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).[1][2] As a member of the wax ester class, it shares properties with other long-chain esters that play significant roles in various biological systems, from energy storage in marine organisms to waterproofing in insects. The anti-inflammatory and anti-obesogenic properties observed in some wax esters make them an area of interest for pharmaceutical and nutraceutical research.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the detailed ¹H and ¹³C NMR data for this compound.

2.1.1. ¹H NMR Spectroscopic Data (Predicted)

| Atom Number | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1' | -CH₂-O-C(=O)- | 4.05 | t | 6.7 |

| 2' | -CH₂-CH₂-O- | 1.63 | p | 6.8 |

| 3' to 19' | -(CH₂)₁₇- | 1.25 | br s | - |

| 20' | -CH₃ | 0.88 | t | 7.0 |

| 2 | -C(=O)-CH₂- | 2.28 | t | 7.5 |

| 3 | -C(=O)-CH₂-CH₂- | 1.61 | p | 7.4 |

| 4 to 7 | -(CH₂)₄- | 1.29 | br s | - |

| 8, 11 | =C-CH₂- | 2.01 | m | - |

| 9, 10 | -CH=CH- | 5.34 | m | - |

| 12 to 17 | -(CH₂)₆- | 1.29 | br s | - |

| 18 | -CH₃ | 0.88 | t | 7.0 |

Predicted data is based on typical values for long-chain esters and the known spectra of oleic acid and arachidyl alcohol.

2.1.2. ¹³C NMR Spectroscopic Data

The following table summarizes the expected chemical shifts for the carbon atoms in this compound, based on available spectral data.

| Atom Number | Assignment | Chemical Shift (ppm) |

| 1' | -CH₂-O-C(=O)- | 64.4 |

| 2' | -CH₂-CH₂-O- | 28.7 |

| 3'-18' | -(CH₂)₁₆- | 29.2-29.7 |

| 19' | -CH₂-CH₃ | 22.7 |

| 20' | -CH₃ | 14.1 |

| 1 | -C=O | 173.9 |

| 2 | -C(=O)-CH₂- | 34.4 |

| 3 | -C(=O)-CH₂-CH₂- | 25.0 |

| 4-7 | -(CH₂)₄- | 29.1-29.7 |

| 8 | =C-CH₂- | 27.2 |

| 9 | -CH= | 129.8 |

| 10 | =CH- | 130.0 |

| 11 | -CH₂-C= | 27.2 |

| 12-15 | -(CH₂)₄- | 29.1-29.7 |

| 16 | -CH₂- | 31.9 |

| 17 | -CH₂-CH₃ | 22.7 |

| 18 | -CH₃ | 14.1 |

Data is referenced from publicly available spectra of this compound and similar long-chain esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the fragmentation of long-chain wax esters upon electron ionization (EI) typically involves cleavages around the ester functional group. Key fragmentation patterns for this compound are presented below.

| m/z | Proposed Fragment Ion | Interpretation |

| 562 | [M]⁺ | Molecular ion |

| 282 | [C₁₈H₃₄O₂]⁺ | Oleic acid moiety |

| 281 | [C₂₀H₄₁]⁺ | Arachidyl alkyl chain |

| 264 | [C₁₈H₃₂O]⁺ | Loss of water from the oleic acid moiety |

Fragmentation patterns are based on general principles for long-chain wax esters and available spectral data.

2.2.2. Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS studies on this compound have identified characteristic product ions that are diagnostic for the fatty acyl and fatty alcohol components.

| Precursor Ion | Product Ion (m/z) | Interpretation |

| [M+NH₄]⁺ | [RCOOH₂]⁺ | Protonated oleic acid |

| [M+NH₄]⁺ | [RCO]⁺ | Oleoyl acylium ion |

| [M+NH₄]⁺ | [RCO - H₂O]⁺ | Dehydrated oleoyl acylium ion |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a lipid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Gently vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: 12-15 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: 200-240 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule.

-

GC-MS Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration if quantitative analysis is required.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min.

-

Ramp: 10°C/min to 320°C.

-

Hold: 10 min at 320°C.

-

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak and identify the molecular ion and key fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

References

- 1. This compound | C38H74O2 | CID 6436542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. Oleic acid(112-80-1) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000207) [hmdb.ca]

A Comprehensive Technical Guide to the Solubility of Arachidyl Oleate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl oleate (eicosyl oleate), the ester of arachidyl alcohol and oleic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its physicochemical properties, particularly its solubility in organic solvents, are critical for formulation development, purification processes, and various analytical procedures. This technical guide provides a detailed overview of the solubility of this compound, methods for its quantitative determination, and the factors influencing its solubility.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound |

| Hexane | Nonpolar | Very Low | High |

| Toluene | Nonpolar (Aromatic) | Low | High |

| Chloroform | Halogenated Hydrocarbon | Moderately Low | High[1] |

| Ethyl Acetate | Ester | Moderately Low | Moderate to High |

| Acetone | Ketone | Moderate | Moderate |

| Ethanol | Alcohol | High | Low to Moderate[1] |

| Methanol | Alcohol | Very High | Low |

| Water | Protic | Very High | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

The absence of standardized, publicly available quantitative solubility data for this compound necessitates the use of established methodologies for lipid and wax ester analysis. The following protocols provide a framework for determining the solubility of this compound in a laboratory setting.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines a standard procedure for determining the saturation solubility of this compound in a given organic solvent at a specific temperature.

1. Materials:

- This compound (high purity)

- Selected organic solvent (analytical grade)

- Thermostatically controlled shaker bath or incubator

- Centrifuge

- Analytical balance

- Volumetric flasks and pipettes

- Syringe filters (chemically compatible with the solvent)

2. Procedure:

- Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that saturation is reached.

- Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.

- After equilibration, allow the suspension to settle. If necessary, centrifuge the sample at a controlled temperature to sediment the undissolved solid.

- Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

- Filter the supernatant through a syringe filter that is chemically compatible with the solvent and has been pre-saturated with the solution to minimize loss of the analyte due to adsorption.

- Dilute the clear, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

- Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 2.

- Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

A[label="Add excess this compound\nto solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Equilibrate in shaker bath\n(constant temperature)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Separate solid and liquid\n(Settling/Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="Filter supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="Dilute sample", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="Analyze concentration\n(e.g., GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="Calculate solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B[color="#5F6368"];

B -> C [color="#5F6368"];

C -> D [color="#5F6368"];

D -> E [color="#5F6368"];

E -> F [color="#5F6368"];

F -> G [color="#5F6368"];

}

Caption: General workflow for determining the solubility of this compound.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the quantification of this compound in a solvent extract obtained from the solubility experiment.

1. Materials and Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)

- High-temperature capillary column (e.g., DB-5ht)

- Autosampler

- Helium carrier gas (high purity)

- Internal standard (e.g., a different, stable wax ester with a distinct retention time)

- Solvent for dilution (same as used in the solubility experiment)

2. Preparation of Standards:

- Prepare a stock solution of this compound of a known concentration in the chosen solvent.

- Create a series of calibration standards by serially diluting the stock solution.

- Add a constant, known concentration of the internal standard to each calibration standard and the unknown sample(s).

3. GC-MS Conditions (Example):

- Injector Temperature: 340 °C

- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 1 minute.

- Ramp: 15 °C/minute to 350 °C.

- Hold: 10 minutes at 350 °C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- MS Transfer Line Temperature: 350 °C

- Ion Source Temperature: 230 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-700.

4. Analysis:

- Inject the prepared standards and the unknown sample(s) into the GC-MS system.

- Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

- Integrate the peak areas for both compounds.

- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

- Determine the concentration of this compound in the unknown sample by using the peak area ratio and the calibration curve.

Factors Influencing Solubility

The solubility of wax esters like this compound is influenced by several factors. Understanding these relationships is crucial for predicting and controlling solubility in various applications.

Caption: Logical relationships of factors that influence the solubility of wax esters.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively published, this guide provides the necessary theoretical background and practical experimental protocols for its determination. For professionals in research and drug development, understanding the qualitative solubility and having robust methods for quantitative analysis are essential for leveraging the unique properties of this compound in various formulations and applications. The provided protocols for equilibrium solubility determination and GC-MS analysis offer a solid foundation for generating the specific data required for any given project.

References

The Pivotal Role of Arachidyl Oleate and its Congeners in the Cuticular Waxes of Plants and Insects: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – This technical guide delves into the intricate world of cuticular waxes, with a specific focus on the wax ester arachidyl oleate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis, function, and analysis of this and related compounds that form the protective outer layer of terrestrial plants and insects.

Introduction: The Significance of Cuticular Waxes

The cuticle is an essential, hydrophobic layer that covers the aerial surfaces of terrestrial plants and the exoskeleton of insects, playing a critical role in preventing desiccation, protecting against UV radiation, and mediating interactions with the environment.[1] This barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[2] These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[3][4]

Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are significant components of this protective layer in many species.[1] this compound (C38H74O2), the ester of eicosan-1-ol (a C20 alcohol) and oleic acid (a C18:1 fatty acid), represents a key example of a very-long-chain wax ester that contributes to the physicochemical properties of the cuticle. Understanding the role and biosynthesis of such molecules is paramount for developing novel strategies in crop protection, pest management, and the discovery of new bioactive compounds.

The Multifaceted Roles of this compound and Wax Esters

The primary function of the cuticular wax layer, including its wax ester components, is to form a barrier against uncontrolled water loss. The composition and crystallinity of the wax mixture, influenced by the chain length and saturation of its components, determine the permeability of the cuticle. In addition to this vital role in water homeostasis, cuticular waxes, and by extension this compound, are involved in a variety of other biological processes.

In Plants

In the plant kingdom, cuticular waxes provide a first line of defense against a range of biotic and abiotic stresses. The waxy layer can physically hinder the movement and attachment of insects on the plant surface. Furthermore, lipids and their derivatives within the cuticle, including fatty acids like oleic acid, can act as signaling molecules in plant defense pathways, modulating responses to pathogens. The composition of cuticular waxes can change in response to environmental cues and hormonal signals, indicating a dynamic role in plant adaptation.

In Insects

For insects, the cuticular lipid layer is equally critical for survival, primarily by preventing dehydration. Wax esters are major constituents of the surface lipids of many terrestrial arthropods. Beyond waterproofing, cuticular lipids, including hydrocarbons and potentially wax esters, serve as crucial semiochemicals in mediating social interactions and mate recognition. While specific evidence for this compound as a pheromone is not documented, the modification of cuticular lipid profiles for chemical communication is a widespread phenomenon in insects.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the synthesis of its fatty acid and fatty alcohol precursors. This process is highly regulated and integrated with the overall lipid metabolism of the organism.

Synthesis of Precursors: Oleoyl-CoA and Eicosanoyl-CoA

The biosynthesis of the oleic acid component begins in the plastids of plant cells with the de novo synthesis of fatty acids. Acetyl-CoA is converted to the 16-carbon palmitoyl-ACP and then elongated to the 18-carbon stearoyl-ACP. The enzyme stearoyl-ACP desaturase introduces a double bond into the stearoyl-ACP, forming oleoyl-ACP. This is then hydrolyzed and activated to oleoyl-CoA in the cytoplasm.

The arachidyl alcohol precursor, eicosan-1-ol, is derived from very-long-chain fatty acids (VLCFAs). In the endoplasmic reticulum, C18 fatty acyl-CoAs are elongated by a fatty acid elongase (FAE) complex to produce VLCFAs, including eicosanoyl-CoA (C20).

The Final Steps: Reduction and Esterification

The biosynthesis of this compound from its precursors involves two key enzymatic reactions:

-

Reduction: Eicosanoyl-CoA is reduced to its corresponding primary alcohol, eicosan-1-ol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). These enzymes exhibit specificity for the chain length and saturation of their acyl-CoA substrates.

-

Esterification: The final step is the esterification of eicosan-1-ol with oleoyl-CoA, catalyzed by a wax synthase (WS) enzyme, also known as a fatty acyl-CoA:fatty alcohol acyltransferase. Plant and bacterial wax synthases have been shown to have varying specificities for both their acyl-CoA and fatty alcohol substrates.

The following diagram illustrates the biosynthetic pathway leading to this compound in plants.

Caption: Biosynthetic pathway of this compound in plants.

Regulation of Wax Ester Biosynthesis

The production of cuticular waxes, including wax esters, is a highly regulated process, influenced by both developmental cues and environmental stresses. Plant hormones play a central role in this regulation.

Abscisic acid (ABA), a key hormone in stress responses, has been shown to upregulate the biosynthesis of cuticular wax components, often through the activation of transcription factors like MYB96. Ethylene is another hormone that can influence wax deposition, particularly during fruit ripening. Other hormones such as gibberellins (GA), salicylic acid (SA), and jasmonic acid (JA) are also implicated in the complex regulatory network controlling wax biosynthesis. This hormonal crosstalk allows the plant to modulate the composition and thickness of its cuticular wax layer in response to changing conditions.

The following diagram illustrates the hormonal regulation of cuticular wax biosynthesis.

Caption: Hormonal regulation of cuticular wax biosynthesis.

Quantitative Analysis of Wax Esters

While specific quantitative data for this compound in the cuticular waxes of most plants and insects is scarce in the literature, analysis of the overall wax ester composition provides valuable insights. The following tables summarize the wax ester composition of jojoba seeds and the marine copepod Calanus finmarchicus, both of which are known for their high wax ester content. It is important to note that these are not strictly cuticular waxes of terrestrial organisms but serve as important biological and commercial sources of wax esters.

Table 1: Predominant Fatty Acid and Fatty Alcohol Moieties in Jojoba (Simmondsia chinensis) Seed Wax Esters

| Component | Chain Length and Unsaturation | Relative Abundance (%) |

| Fatty Acids | ||

| C20:1 | 59.5 - 76.7 | |

| C18:1 (Oleic Acid) | Present | |

| C22:1 | Present | |

| C24:1 | Present | |

| Fatty Alcohols | ||

| C20:1 | 40.2 - 45.4 | |

| C22:1 | 45.0 - 48.3 | |

| C24:1 | Present | |

| C20:0 (Arachidyl Alcohol) | Present |

Table 2: Wax Ester Composition of the Marine Copepod Calanus finmarchicus

| Component | Relative Abundance |

| Total Wax Esters (% of total lipids) | >85% |

| Dominant Fatty Acids in Wax Esters | |

| Stearidonic acid (SDA, 18:4n-3) | High |

| Eicosapentaenoic acid (EPA, 20:5n-3) | High |

| Docosahexaenoic acid (DHA, 22:6n-3) | High |

| Oleic acid (18:1n-9) | ~1.5% of total fatty acids |

| Dominant Fatty Alcohols | |

| Eicosenol (20:1) | Endogenously synthesized |

| Docosenol (22:1) | Endogenously synthesized |

Experimental Protocols

The analysis of cuticular waxes, including this compound, requires specialized extraction and analytical techniques. The following protocols provide a general framework for the extraction and analysis of these hydrophobic compounds.

Protocol 1: Extraction of Cuticular Waxes

This protocol describes a common method for the solvent-based extraction of epicuticular and intracuticular waxes from plant tissues.

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform (analytical grade)

-

Hexane (analytical grade)

-

Internal standard (e.g., n-tetracosane) dissolved in chloroform

-

Glass beakers or vials with Teflon-lined caps

-

Forceps

-

Nitrogen gas stream or rotary evaporator

-

Analytical balance

Procedure:

-

Determine the surface area of the plant material to be extracted for quantification purposes.

-

Briefly immerse the plant material (e.g., a single leaf) in a beaker containing chloroform for 30-60 seconds with gentle agitation. This step primarily removes the epicuticular waxes.

-

Remove the plant material and transfer the chloroform extract to a clean vial.

-

For total wax extraction (epicuticular and intracuticular), a more exhaustive extraction can be performed using a Soxhlet apparatus with a chloroform:methanol mixture.

-

Add a known amount of the internal standard to the extract.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

The remaining residue is the total cuticular wax extract. Weigh the extract and store at -20°C until analysis.

Protocol 2: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation, identification, and quantification of cuticular wax components.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

High-temperature capillary column (e.g., DB-1HT)

Sample Preparation and Derivatization:

-

Dissolve the dried wax extract in a suitable solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.

-

To improve the volatility of polar components like free fatty acids and alcohols, a derivatization step is often necessary. This can be achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. Incubate the sample with the derivatizing agent at 70-80°C for 30-60 minutes.

GC-MS Conditions (Typical):

-

Injector Temperature: 300-320°C

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10-15°C/min.

-

Ramp 2: Increase to 320°C at a rate of 3-5°C/min, and hold for 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-850.

-

Data Analysis:

-

Identify individual wax components by comparing their mass spectra with spectral libraries (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard.

The following diagram outlines the general workflow for the analysis of cuticular waxes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]

An In-depth Technical Guide to the Chemical Structure of C38 Wax Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of C38 wax esters. It is designed to be a valuable resource for professionals in research, science, and drug development who are interested in the applications and characteristics of these long-chain esters.

Core Concepts: The Chemical Identity of C38 Wax Esters

Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] The designation "C38" refers to the total number of carbon atoms in the molecule, which is the sum of the carbons in the fatty acid and fatty alcohol chains.[2][3] This seemingly simple definition belies a significant potential for structural diversity, as numerous combinations of fatty acids and fatty alcohols can result in a C38 wax ester. For instance, a C18 fatty acid can be esterified with a C20 fatty alcohol, or a C16 fatty acid with a C22 fatty alcohol, both yielding a C38 wax ester.

The properties of a specific C38 wax ester are dictated by the precise combination of its constituent fatty acid and alcohol, including their respective chain lengths and the presence, number, and position of any double bonds (unsaturation).[1] Saturated wax esters, which contain no double bonds, tend to have higher melting points and are more likely to be solid at room temperature. Conversely, the introduction of unsaturation lowers the melting point, often resulting in a liquid state at ambient temperatures.[1]

C38 wax esters are found in various natural sources. For example, they are components of jojoba oil, which is known for its liquid wax esters with carbon chain lengths ranging from C38 to C44. They are also present in sunflower wax, where the wax ester fraction includes molecules with 36 to 48 carbon atoms.

Data Presentation: Physicochemical Properties

The physical and chemical properties of C38 wax esters are crucial for their application in various fields, including pharmaceuticals and cosmetics. The following tables summarize key quantitative data, with a focus on melting points, which are significantly influenced by the isomeric structure. Data on boiling points and solubility for specific C38 isomers are less commonly reported in the literature; however, general trends can be inferred from studies on a range of wax esters.

Table 1: Melting Points of Saturated Wax Esters of Varying Chain Lengths

| Total Carbons | Fatty Acid | Fatty Alcohol | Melting Point (°C) |

| 32 | C16:0 | C16:0 | 55-56 |

| 34 | C16:0 | C18:0 | 60-61 |

| 36 | C18:0 | C18:0 | 63-64 |

| 38 | C18:0 | C20:0 | ~68-70 (estimated) |

| 40 | C20:0 | C20:0 | 72-73 |

| 42 | C22:0 | C20:0 | 75-76 |

| 44 | C22:0 | C22:0 | 78-79 |

| 48 | C24:0 | C24:0 | 82-83 |

| Data is a compilation and estimation from multiple sources. The melting point of saturated wax esters increases with chain length. The exact melting point of a C38 saturated wax ester will depend on the specific combination of the fatty acid and alcohol. |

Table 2: Effect of Unsaturation on Wax Ester Melting Points

| Total Carbons | Fatty Acid | Fatty Alcohol | Melting Point (°C) |

| 36 | C18:0 (Stearic) | C18:0 (Stearyl) | 63-64 |

| 36 | C18:1 (Oleic) | C18:0 (Stearyl) | ~37 |

| 36 | C18:0 (Stearic) | C18:1 (Oleyl) | ~27 |

| 36 | C18:1 (Oleic) | C18:1 (Oleyl) | <0 |

| Data from a study on synthetic wax esters, demonstrating the significant impact of double bonds on melting points. |

Solubility: Wax esters are generally soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether. Their solubility in more polar solvents like ethanol is limited at room temperature but increases with temperature.

Boiling Point: Due to their high molecular weight, wax esters have very high boiling points, often exceeding 350-400 °C, and are susceptible to thermal degradation at these temperatures.

Experimental Protocols: Analysis and Characterization

The identification and quantification of C38 wax esters from complex lipid mixtures require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are two of the most common methods employed.

This method allows for the separation and identification of individual wax ester molecules without prior hydrolysis.

Methodology:

-

Sample Preparation: Dissolve the lipid extract containing wax esters in a suitable nonpolar solvent (e.g., hexane or chloroform) to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions:

-

Column: A high-temperature capillary column, such as a DB-5HT or equivalent, is essential for the analysis of high molecular weight wax esters.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of 50-100°C, held for 1-2 minutes, followed by a temperature ramp up to 380-400°C at a rate of 5-10°C per minute. The final temperature should be held for at least 10-15 minutes to ensure the elution of all high molecular weight compounds.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 800.

-

Identification: The identification of individual wax esters is based on their retention times and the fragmentation patterns in their mass spectra. The molecular ion peak is often weak or absent, but characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties allow for structural elucidation.

-

TLC is a valuable technique for the qualitative separation of wax esters from other lipid classes.

Methodology:

-

Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate the plates by heating them in an oven at 110°C for 30-60 minutes prior to use.

-

Sample Application: Dissolve the lipid extract in a minimal amount of a volatile nonpolar solvent (e.g., chloroform or hexane). Apply a small spot of the sample onto the baseline of the TLC plate using a capillary tube.

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. For the separation of neutral lipids, a common solvent system is hexane:diethyl ether:acetic acid in a ratio of 80:20:1 (v/v/v). Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated lipid spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., a solution of primuline or rhodamine 6G) and viewing under UV light. Wax esters are relatively nonpolar and will have a high Rf value, appearing near the solvent front.

Mandatory Visualization: Biosynthesis of Wax Esters

While specific signaling pathways directly involving the final C38 wax ester product are not well-documented, their biosynthesis is a critical biological process. The precursors to wax esters, long-chain fatty acyl-CoAs, have been shown to act as regulatory molecules in metabolism and cell signaling. The biosynthesis of wax esters involves two key enzymatic steps, which can be visualized as a straightforward pathway. This pathway is a target for metabolic engineering to produce tailored wax esters for various applications.

Caption: Biosynthetic pathway of wax esters.

Applications in Drug Development

The unique physicochemical properties of C38 and other long-chain wax esters make them attractive candidates for various applications in drug development and pharmaceutical formulations. Their hydrophobic nature, high melting points (for saturated versions), and stability make them suitable for use as:

-

Excipients in Solid Dosage Forms: Saturated C38 wax esters can be used as matrix-forming agents in sustained-release oral tablets. They can control the release of the active pharmaceutical ingredient (API) by forming a hydrophobic matrix that erodes slowly in the gastrointestinal tract.

-

Components of Topical Formulations: The emollient and occlusive properties of wax esters are beneficial in creams, ointments, and lotions. They can enhance skin hydration and improve the texture and feel of the product.

-

Lipid-Based Drug Delivery Systems: C38 wax esters can be formulated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can encapsulate lipophilic drugs, improve their solubility and bioavailability, and provide controlled release.

-

Coating Agents: Due to their waxy nature, they can be used to coat tablets to mask taste, improve stability, and control the release of the API.

The versatility of C38 wax esters, stemming from their diverse isomeric forms, allows for the fine-tuning of their properties to meet the specific requirements of a given drug delivery system. Further research into the specific properties of different C38 isomers will undoubtedly expand their application in the pharmaceutical industry.

References

Function of Arachidyl oleate in lipid metabolism.

An In-depth Technical Guide on Arachidyl Oleate and Its Putative Role in Lipid Metabolism

Abstract

This compound, a wax ester composed of icosan-1-ol and oleic acid, belongs to a class of neutral lipids with diverse applications in industries ranging from cosmetics to lubricants.[1][2] While the industrial uses of wax esters are well-documented, their specific roles in mammalian lipid metabolism, particularly for individual species like this compound, are less defined. This technical guide synthesizes the current understanding of this compound, focusing on its structure, biosynthesis, and the known metabolic functions of its constituent fatty acid, oleic acid. Due to a lack of direct research on the metabolic functions of this compound, this paper extrapolates potential roles based on the general understanding of wax esters and the well-characterized pathways of its precursors. This guide is intended for researchers, scientists, and drug development professionals interested in the underexplored areas of lipid metabolism.

Introduction to this compound

This compound is a wax ester formed through the formal condensation of icosan-1-ol (arachidyl alcohol) and oleic acid.[3][4] Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[2] They are found in various organisms, from bacteria to mammals, where they can serve as energy stores, structural components, or protective coatings. In microorganisms, wax esters are considered important storage lipids, providing a mechanism to store excess free fatty acids in a non-toxic form.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C38H74O2 | |

| Molecular Weight | 563.0 g/mol | |

| IUPAC Name | icosyl (Z)-octadec-9-enoate | |

| Synonyms | Icosyl oleate, Oleic acid, eicosyl ester | |

| CAS Number | 22393-88-0 |

Biosynthesis of Wax Esters

The biosynthesis of wax esters, including this compound, is a two-step enzymatic process. This pathway was first elucidated in the early 2000s.

-

Fatty Acyl-CoA Reduction: A fatty acyl-CoA is reduced to a corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR). This reaction is NAD(P)H-dependent.

-

Esterification: A wax ester synthase (WS) then catalyzes the esterification of the fatty alcohol with a second fatty acyl-CoA molecule to form the wax ester.

A generalized workflow for the biosynthesis of wax esters is depicted in the following diagram.

References

Arachidyl Oleate: A Potential Biomarker in the Lipidomics Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a powerful tool for biomarker discovery, offering insights into the pathogenesis of various diseases. Within the vast lipidome, wax esters represent a class of neutral lipids with diverse biological functions, yet they remain relatively underexplored as potential biomarkers. This technical guide focuses on arachidyl oleate, a wax ester composed of arachidyl alcohol and oleic acid. While direct evidence for its role as a disease biomarker is still emerging, the well-documented biological activities of its constituent fatty acids in inflammation, cancer, and metabolic diseases suggest that this compound is a molecule of significant interest. This document provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, proposed signaling pathways, and detailed experimental protocols for its analysis, positioning it as a promising candidate for future lipidomics research and biomarker development.

Introduction to this compound

This compound (C38H74O2) is a wax ester formed from the esterification of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid)[1]. Wax esters are known to be involved in energy storage and as components of protective surface lipids in various organisms[2]. In humans, wax esters are found in sebum and meibomian gland secretions[3][4]. The biological significance of individual wax ester species like this compound in systemic circulation and tissues is an active area of investigation.

The potential of this compound as a biomarker stems from the established roles of its precursors, arachidonic acid (from which arachidyl alcohol can be derived) and oleic acid, in key cellular processes that are often dysregulated in disease.

Biosynthesis and Metabolism

The biosynthesis of wax esters, including this compound, is a two-step enzymatic process primarily occurring in the endoplasmic reticulum[5].

-

Fatty Acyl-CoA Reduction: A long-chain fatty acyl-CoA, such as arachidoyl-CoA, is reduced to its corresponding fatty alcohol, arachidyl alcohol, by a fatty acyl-CoA reductase (FAR) enzyme.

-

Esterification: A wax synthase (WS) enzyme, which can also be a bifunctional wax synthase/diacylglycerol acyltransferase (WSD), then catalyzes the esterification of the fatty alcohol with a fatty acyl-CoA, in this case, oleoyl-CoA, to form this compound.

The degradation of wax esters is thought to be carried out by lipases and carboxylesterases that also hydrolyze triglycerides.

Biosynthesis of this compound.

Potential Role as a Biomarker in Disease

While specific studies validating this compound as a biomarker are limited, the biological activities of its components, oleic acid and arachidonic acid, provide a strong rationale for its investigation in several disease contexts.

Inflammation

Arachidonic acid is a key precursor to a variety of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. Elevated levels of arachidonic acid and its metabolites are associated with inflammatory conditions. Conversely, oleic acid has been reported to have anti-inflammatory properties, in some contexts, by inhibiting the signaling pathways induced by saturated fatty acids. The balance between these opposing effects, potentially reflected in the levels of this compound, could serve as a subtle indicator of inflammatory status.

Cancer

Lipid metabolism is significantly altered in cancer cells to support rapid proliferation and membrane synthesis. Oleic acid has been shown to influence cancer cell proliferation and survival through various signaling pathways, including the PI3K/Akt pathway. It has been observed that some cancer tissues have altered levels of monounsaturated fatty acids like oleic acid. Therefore, changes in the synthesis and abundance of oleic acid-containing lipids like this compound could be indicative of malignant transformation or progression.

Metabolic Diseases

Dyslipidemia is a hallmark of metabolic diseases such as obesity and type 2 diabetes. Oleic acid has been shown to modulate insulin signaling and lipid metabolism in the liver and other tissues. Alterations in the levels of specific fatty acids and their esters are being explored as biomarkers for these conditions. The quantification of this compound in plasma could provide insights into the complex lipid dysregulation characteristic of metabolic disorders.

Proposed Signaling Pathways

Based on the known signaling roles of oleic acid and arachidonic acid, we can propose hypothetical pathways through which this compound, or its metabolic products, could exert biological effects.

Hypothetical Signaling Pathways.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Below are detailed methodologies for lipid extraction and analysis.

Lipid Extraction from Plasma/Serum

A common method for extracting total lipids from plasma or serum is a modified Folch or Bligh-Dyer method.

Protocol:

-

To 100 µL of plasma or serum, add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Add 100 µL of chloroform and vortex for 30 seconds.

-

Add 100 µL of water and vortex for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol) for LC-MS analysis.

Isolation of Wax Esters by Solid-Phase Extraction (SPE)

For complex samples, an additional purification step may be necessary to isolate the wax ester fraction.

Protocol:

-

Condition a silica gel SPE cartridge with hexane.

-

Load the dried and reconstituted total lipid extract (from section 5.1) onto the cartridge.

-

Elute the wax ester fraction with a non-polar solvent mixture, such as hexane:diethyl ether (99:1, v/v).

-

Collect the eluate and dry it under nitrogen.

-

Reconstitute the purified wax esters in an appropriate solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of lipids.

| Parameter | Condition | Reference |

| LC System | High-Performance Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., Luna C8) | |

| Mobile Phase A | Acetonitrile with 0.5 mM ammonium formate | |

| Mobile Phase B | Water with 0.5 mM ammonium formate | |

| Gradient | Optimized for separation of neutral lipids | |

| Flow Rate | 0.3 - 0.5 mL/min | |

| Injection Volume | 5 - 10 µL | |

| MS System | Triple quadrupole mass spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode | |

| Scan Type | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion | [M+NH4]+ or [M+H]+ for this compound | |

| Product Ion | Specific fragment ions for this compound |

Table 1: Example LC-MS/MS Parameters for Wax Ester Analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful technique for the analysis of wax esters, particularly for profiling different species.

| Parameter | Condition | Reference |

| GC System | Agilent GC system or equivalent | |

| Column | High-temperature, nonpolar capillary column | |

| Injector Temperature | 300 - 390°C | |

| Carrier Gas | Helium | |

| Oven Program | Ramped temperature gradient (e.g., 120°C to 350°C) | |

| MS System | Quadrupole mass spectrometer | |

| Ionization Mode | Electron Ionization (EI) | |

| Scan Type | Full scan or Single Ion Monitoring (SIM) | |

| Mass Scan Range | m/z 50 - 1000 |

Table 2: Example GC-MS Parameters for Wax Ester Analysis.

Lipidomics Workflow for Biomarker Discovery

The identification of this compound as a potential biomarker would follow a standard lipidomics workflow.

References

- 1. [PDF] A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. | Semantic Scholar [semanticscholar.org]

- 2. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Dysregulation in Sebaceous Gland Disorders and the Impact of Sphingolipid Metabolism on Acne Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Identification of Arachidyl Oleate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl oleate (eicosyl oleate) is a long-chain wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid). It is found in various natural products and is used in the pharmaceutical, cosmetic, and food industries as an emollient, lubricant, and formulation excipient. Accurate and reliable identification and quantification of this compound are crucial for quality control, formulation development, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like wax esters, offering high sensitivity and structural elucidation capabilities.[1] Due to the high molecular weight and low volatility of this compound, a high-temperature GC-MS method is required for its analysis in its intact form.

This application note provides a detailed protocol for the identification of this compound using a high-temperature capillary GC-MS system.

Experimental Protocols

Sample Preparation

The sample preparation method for this compound is straightforward, typically involving dissolution in a suitable organic solvent.

Materials:

-

This compound sample

-

Hexane or Toluene (High purity, GC-MS grade)

-

Volumetric flasks

-

Micropipettes

-

Autosampler vials with caps

Protocol:

-

Accurately weigh a precise amount of the this compound sample.

-

Dissolve the sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer an aliquot of the solution into a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions

A high-temperature capillary gas chromatograph coupled to a mass spectrometer is essential for the analysis of intact this compound. The following parameters are recommended and can be adapted for specific instruments.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 380-390°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or a high split ratio for concentrated samples) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) |

| GC Column | |

| Type | DB-1 HT or HP-5MS fused-silica capillary column |

| Dimensions | 15 m x 0.25 mm ID, 0.10 µm film thickness |

| Oven Temperature Program | |

| Initial Temperature | 120°C, hold for 1 min |

| Ramp 1 | 15°C/min to 240°C |

| Ramp 2 | 8°C/min to 390°C, hold for 6 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 325°C |

| Mass Scan Range | m/z 50-700 |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the identification of this compound by GC-MS.

| Parameter | Value | Reference |